Cas no 170442-12-3 (hexahydro-1H-pyrrolizin-1-amine)

Hexahydro-1H-pyrrolizin-1-amine is a saturated bicyclic amine featuring a pyrrolizidine core structure. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid, nitrogen-containing framework, which serves as a versatile scaffold for developing bioactive molecules. Its stability and basicity make it suitable for applications in catalysis, ligand design, and medicinal chemistry. The compound’s well-defined stereochemistry and functionalization potential allow for precise modifications, enabling tailored applications in drug discovery and agrochemical development. Its synthetic accessibility and structural robustness further enhance its utility as a building block in heterocyclic chemistry.
hexahydro-1H-pyrrolizin-1-amine structure
170442-12-3 structure
商品名:hexahydro-1H-pyrrolizin-1-amine
CAS番号:170442-12-3
MF:C7H14N2
メガワット:126.19946
MDL:MFCD11204143
CID:855767
PubChem ID:21088081

hexahydro-1H-pyrrolizin-1-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrolizin-1-amine,hexahydro-(9CI)
    • 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
    • 1-aminopiperidin-2-one hydrochloride
    • 1-Amino-pyrrolizidin
    • AK132922
    • KB-217746
    • SureCN909236
    • AKOS008122662
    • C77499
    • EN300-40523
    • Z372839306
    • SCHEMBL3076098
    • MFCD11204143
    • aminopyrrolizidine
    • 170442-12-3
    • BS-13072
    • SY175033
    • SY349685
    • CS-0139388
    • 1H-Pyrrolizin-1-amine, hexahydro-
    • MFCD19207120
    • hexahydro-1H-pyrrolizin-1-amine
    • MDL: MFCD11204143
    • インチ: InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2
    • InChIKey: NEZWZGLYKBFCQX-UHFFFAOYSA-N
    • ほほえんだ: C1CC2C(CCN2C1)N

計算された属性

  • せいみつぶんしりょう: 126.11582
  • どういたいしつりょう: 126.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 160.7±8.0 °C at 760 mmHg
  • フラッシュポイント: 48.7±13.6 °C
  • PSA: 29.26
  • じょうきあつ: 2.4±0.3 mmHg at 25°C

hexahydro-1H-pyrrolizin-1-amine セキュリティ情報

hexahydro-1H-pyrrolizin-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB522589-250 mg
Hexahydro-1H-pyrrolizin-1-amine; .
170442-12-3
250MG
€529.50 2022-03-01
Enamine
EN300-40523-5.0g
hexahydro-1H-pyrrolizin-1-amine
170442-12-3 95%
5.0g
$3650.0 2023-07-07
Enamine
EN300-40523-2.5g
hexahydro-1H-pyrrolizin-1-amine
170442-12-3 95%
2.5g
$1852.0 2023-07-07
Chemenu
CM507853-1g
Hexahydro-1H-pyrrolizin-1-amine
170442-12-3 95%
1g
$842 2023-01-01
abcr
AB522589-250mg
Hexahydro-1H-pyrrolizin-1-amine; .
170442-12-3
250mg
€697.00 2025-02-16
Ambeed
A724833-1g
Hexahydro-1H-pyrrolizin-1-amine
170442-12-3 95%
1g
$844.0 2024-04-23
Aaron
AR00B3KV-50mg
1H-Pyrrolizin-1-amine,hexahydro-(9CI)
170442-12-3 95%
50mg
$256.00 2025-01-23
Aaron
AR00B3KV-250mg
1H-Pyrrolizin-1-amine,hexahydro-(9CI)
170442-12-3 95%
250mg
$522.00 2025-01-23
1PlusChem
1P00B3CJ-50mg
1H-Pyrrolizin-1-amine,hexahydro-(9CI)
170442-12-3 95%
50mg
$418.00 2025-02-25
Enamine
EN300-40523-10.0g
hexahydro-1H-pyrrolizin-1-amine
170442-12-3 95%
10.0g
$7113.0 2023-07-07

hexahydro-1H-pyrrolizin-1-amine 関連文献

hexahydro-1H-pyrrolizin-1-amineに関する追加情報

Hexahydro-1H-pyrrolizin-1-amine (CAS No. 170442-12-3): A Comprehensive Overview in Modern Chemical Biology

Hexahydro-1H-pyrrolizin-1-amine, identified by its CAS number 170442-12-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's six-membered saturated ring system, combined with a pyrrolidine moiety, makes it a versatile scaffold for designing molecules with specific biological activities.

The chemical structure of hexahydro-1H-pyrrolizin-1-amine contributes to its remarkable solubility and stability, which are critical factors in pharmaceutical formulations. These characteristics enhance its suitability for various biochemical assays and therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) drugs.

In the context of modern drug discovery, hexahydro-1H-pyrrolizin-1-amine has been explored for its potential to act as a ligand in receptor binding studies. Its structural motif is reminiscent of natural products that interact with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. Researchers have utilized this compound to develop novel ligands that modulate GPCR activity, offering insights into potential therapeutic interventions for neurological disorders.

One of the most compelling aspects of CAS No. 170442-12-3 is its role in the synthesis of pharmacologically active derivatives. The pyrrolidine ring provides a flexible scaffold that can be modified to enhance binding affinity and selectivity. For instance, recent studies have demonstrated the use of this compound in designing molecules that exhibit potent antipsychotic and antidepressant properties. These findings underscore the importance of hexahydro-1H-pyrrolizin-1-amine as a building block in medicinal chemistry.

The synthesis of hexahydro-1H-pyrrolizin-1-amine involves multi-step organic reactions, often starting from readily available precursors. Advanced synthetic methodologies, such as catalytic hydrogenation and asymmetric transformations, have been employed to achieve high yields and enantiopurity. These techniques are crucial for producing derivatives with specific stereochemical requirements, which are often essential for biological activity.

In addition to its pharmaceutical applications, CAS No. 170442-12-3 has found utility in chemical biology research. Its ability to serve as a substrate for enzymatic reactions has made it valuable in studying metabolic pathways and enzyme mechanisms. For example, researchers have used this compound to investigate the role of cytochrome P450 enzymes in drug metabolism, providing critical insights into drug-drug interactions and toxicity profiles.

The future prospects of hexahydro-1H-pyrrolizin-1-amine are promising, with ongoing research focusing on expanding its applications in drug discovery and development. Innovations in computational chemistry and high-throughput screening are expected to accelerate the identification of novel derivatives with enhanced biological activities. Furthermore, advancements in synthetic methodologies may lead to more efficient and sustainable production processes for this valuable compound.

In conclusion, hexahydro-1H-pyrrolizin-1-amine (CAS No. 170442-12-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in addressing complex biological challenges.

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Amadis Chemical Company Limited
(CAS:170442-12-3)hexahydro-1H-pyrrolizin-1-amine
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清らかである:99%
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